molecular formula C16H14O4 B3286757 3-[(2-Formylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 832737-15-2

3-[(2-Formylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B3286757
CAS No.: 832737-15-2
M. Wt: 270.28 g/mol
InChI Key: AJXQEYMUXBHDGM-UHFFFAOYSA-N
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Description

3-[(2-Formylphenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring two aldehyde groups and a methoxy substituent. Its structure comprises a central benzene ring substituted with a methoxy group at the 4-position and a phenoxymethyl group at the 3-position, where the phenoxy moiety itself is substituted with a formyl group at the 2-position. This compound is of interest in organic synthesis, particularly in the preparation of macrocyclic or supramolecular systems via aldehyde-amine condensations . Its dual aldehyde functionality enables participation in diverse reactions, such as Schiff base formation or cyclization processes, making it valuable in materials science and pharmaceutical intermediates .

Properties

IUPAC Name

3-[(2-formylphenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15-7-6-12(9-17)8-14(15)11-20-16-5-3-2-4-13(16)10-18/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXQEYMUXBHDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231369
Record name 3-[(2-Formylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-15-2
Record name 3-[(2-Formylphenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Formylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Formylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-formylphenol with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction Setup: A round-bottom flask equipped with a stir bar and condenser is used.

    Reagents: 2-formylphenol and 4-methoxybenzaldehyde are dissolved in a suitable solvent, such as dry dimethylformamide (DMF).

    Catalyst Addition: A base, such as potassium carbonate, is added to the reaction mixture.

    Reaction Conditions: The mixture is heated to a specific temperature (e.g., 70°C) under a nitrogen atmosphere for a set duration (e.g., 1 hour).

    Product Isolation: The reaction mixture is cooled, and the product is extracted using a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Formylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Formylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C16H14O4C_{16}H_{14}O_4. It features two formyl groups and a methoxy group attached to a benzene ring. This compound has applications in organic synthesis, material science, biological studies, and medicinal chemistry.

Scientific Research Applications

  • Organic Synthesis It serves as an intermediate in creating complex organic molecules.
  • Material Science It is used to develop advanced materials with specific properties.
  • Biological Studies The compound is studied for its potential biological activities and interactions with biomolecules.
  • Medicinal Chemistry It is explored for potential therapeutic uses and as a precursor for drug development.
  • Chemistry It is used as an intermediate in synthesizing more complex organic molecules.
  • Biology It can be used in studying enzyme-catalyzed reactions involving aldehyde groups.
  • Industry It is utilized in producing polymers and other advanced materials.

3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde has potential biological activities, making it of interest in medicinal chemistry. The compound features a formyl group and a methoxy group attached to a benzaldehyde structure, contributing to its chemical reactivity and biological interactions. The formyl group can engage in nucleophilic interactions, while the methoxy group affects solubility and reactivity.

Antimicrobial Activity

Mechanism of Action

The mechanism of action of 3-[(2-Formylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted benzaldehydes with phenoxymethyl or aryloxy groups. Key structural analogs and their distinguishing features are discussed below:

Substituent Variations on the Phenoxy Ring

Halogenated Derivatives
  • The molecular weight (338.35 g/mol) and hydrophobicity are higher compared to the parent compound, which may reduce aqueous solubility .
  • 3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde (CAS: 400878-06-0): Bromine and chlorine substituents further elevate molecular weight (355.61 g/mol) and steric bulk, influencing crystal packing and intermolecular interactions such as halogen bonding .
Alkyl and Aryl Substituents
  • Its higher lipophilicity (molecular weight 298.38 g/mol) may enhance membrane permeability in biological applications .
  • 4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde (CAS: 438530-82-6): A methyl group at the 2-position of the phenoxy ring moderately increases hydrophobicity while maintaining comparable reactivity to the parent compound .

Chain-Length and Linker Modifications

  • 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde: This analog features a butoxy linker instead of a methyl group, increasing molecular flexibility. The extended chain promotes distinct hydrogen-bonding patterns, as observed in its crystal structure, where molecules form layers parallel to the (102) plane via C–H···O interactions .
  • 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde: A polyethylene glycol-like linker introduces ether oxygen atoms, enhancing solubility in polar solvents. The "w"-shaped conformation in its crystal structure facilitates intermolecular CH-π interactions and weak hydrogen bonds, contrasting with the planar arrangement of the parent compound .

Functional Group Replacements

  • 3-(2-Hydroxyethyl)-4-methoxybenzaldehyde: Replacement of the phenoxymethyl group with a hydroxyethyl substituent alters hydrogen-bonding capacity. This derivative is more hydrophilic (molecular weight 180.20 g/mol) and may serve as a metabolite precursor .
  • 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde (CAS: 1000370-24-0) :
    Fluorine atoms enhance metabolic stability and electronic effects, making this compound relevant in medicinal chemistry. Its molecular weight (338.35 g/mol) matches halogenated analogs but with distinct pharmacokinetic profiles .

Physicochemical and Reactivity Comparisons

Reactivity in Condensation Reactions

The parent compound’s dual aldehyde groups enable [1+1] or [2+2] condensations with diamines to form macrocycles. Halogenated derivatives (e.g., 3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzaldehyde) exhibit slower reaction rates due to electron-withdrawing effects, necessitating optimized conditions (e.g., elevated temperatures) .

Crystallographic and Hydrogen-Bonding Patterns

  • Parent Compound: Likely engages in C–H···O hydrogen bonds and π-π stacking, similar to 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde .
  • Dialdehydes with Flexible Linkers : Exhibit bent conformations (e.g., "w"-shaped structures) and diverse intermolecular interactions, contrasting with the rigid planar arrangement of halogenated analogs .

Biological Activity

3-[(2-Formylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound belonging to the class of aldehydes, characterized by its unique molecular structure that includes both formyl and methoxy functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical formula for this compound is C16H14O4C_{16}H_{14}O_4. The structure consists of:

  • A formyl group (-CHO) attached to a phenoxy ring.
  • A methoxy group (-OCH₃) that enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy group influences the compound's solubility, which can affect its bioavailability and overall pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, certain benzo[b]furan derivatives have shown potent antiproliferative activity against various cancer cell lines, with IC₅₀ values indicating effective growth inhibition at low concentrations .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AA549 (Lung)<0.01Inhibition of tubulin polymerization
Compound BMDA-MB-4350.229Induction of apoptosis via caspase activation
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that related benzaldehyde derivatives possess significant antibacterial and antifungal activities against a range of pathogens. For example, essential oils containing similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 80 μg/mL to 300 μg/mL against various bacteria and fungi .

Table 2: Antimicrobial Activity

CompoundPathogenMIC (µg/mL)MBC (µg/mL)
Essential OilE. coli125250
2-Hydroxy-4-methoxybenzaldehydeS. aureus200300
This compoundTBDTBDTBD

Case Studies

  • Anticancer Research : A study conducted on various derivatives indicated that compounds with methoxy substitutions demonstrated enhanced cytotoxicity against cancer cell lines compared to their unsubstituted analogs. The introduction of electron-donating groups significantly increased the antiproliferative effects observed in these compounds .
  • Antimicrobial Studies : Research on related thiosemicarbazone derivatives showed promising results against the larvae of Aedes aegypti, indicating potential applications in vector control strategies . These findings underline the importance of structural modifications in enhancing biological efficacy.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Formylphenoxy)methyl]-4-methoxybenzaldehyde
Reactant of Route 2
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3-[(2-Formylphenoxy)methyl]-4-methoxybenzaldehyde

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